molecular formula C20H18ClN5O3S B2549688 N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 872597-04-1

N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No.: B2549688
CAS No.: 872597-04-1
M. Wt: 443.91
InChI Key: FYPZBEGKASMRSH-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C20H18ClN5O3S and its molecular weight is 443.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds involves intricate chemical processes to create novel molecules with potential biological activities. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone aimed at exploring anti-inflammatory and analgesic properties. These compounds were synthesized through reactions involving amino and carbonyl/nitrile groups in specific thiophenes, showcasing the versatility of these molecules in generating new chemical entities with potential biological activities (Abu-Hashem et al., 2020).

Biological Evaluation

Compounds related to the specified chemical structure have been evaluated for various biological activities, including antimicrobial, antioxidant, and anticancer properties. The exploration of antimicrobial and antioxidant potentials of newly synthesized compounds, such as 2,3-disubstituted quinazoline-4(3H)-ones, highlighted their potent inhibitory action against bacterial strains and significant antioxidant potential. This indicates the potential use of these compounds in medicinal chemistry for developing new therapeutic agents (Kumar et al., 2011).

Anticancer Applications

The design, synthesis, and biological evaluation of certain derivatives, like MGCD0103, an orally active histone deacetylase inhibitor, demonstrate the anticancer potential of these compounds. MGCD0103 selectively inhibits histone deacetylases, blocking cancer cell proliferation, inducing histone acetylation, and promoting cell-cycle arrest and apoptosis. This showcases the compound's promise as an anticancer drug, highlighting the importance of such chemical structures in developing novel therapeutic strategies for cancer treatment (Zhou et al., 2008).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and eventually developed into a drug .

Properties

IUPAC Name

N-[4-amino-2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3S/c21-14-9-5-4-8-13(14)10-23-15(27)11-30-20-25-17(22)16(19(29)26-20)24-18(28)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,23,27)(H,24,28)(H3,22,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPZBEGKASMRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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